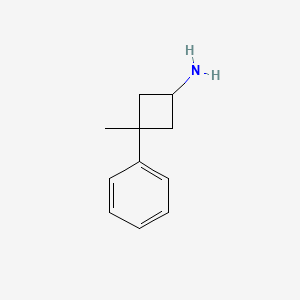

3-Methyl-3-phenylcyclobutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMFTJDBMKLVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl 3 Phenylcyclobutan 1 Amine

Strategic Approaches to Cyclobutane (B1203170) Ring Construction

The formation of the four-membered carbocycle is a significant challenge in organic synthesis due to inherent ring strain. nih.gov Consequently, numerous methods have been developed, ranging from the cyclization of linear precursors to the cycloaddition of smaller components.

Cyclization Reactions and Their Mechanistic Investigations

Cyclization reactions provide a direct route to the cyclobutane skeleton from acyclic precursors. One prominent strategy is the ring contraction of larger, more easily synthesized rings, such as pyrrolidines. acs.orgacs.org Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been crucial in understanding and optimizing these transformations. acs.org

For instance, the stereospecific synthesis of cyclobutanes from substituted pyrrolidines can be achieved through the generation of a 1,1-diazene intermediate, which then extrudes nitrogen gas. acs.org This process generates a singlet 1,4-biradical that rapidly collapses to form the C-C bond, creating the cyclobutane ring. acs.org DFT calculations have shown that the rate-determining step is the release of N2 to form this biradical, and the subsequent ring closure is a barrierless, stereoretentive process. acs.org This retention of stereochemistry is critical, as it allows the stereoinformation from a readily available chiral pyrrolidine (B122466) to be transferred directly to the cyclobutane product. acs.org

Another powerful cyclization method involves the Michael addition onto cyclobutene (B1205218) precursors. This approach allows for the diastereoselective synthesis of N-heterocycle substituted cyclobutanes, providing a versatile route to aminocyclobutane derivatives. researchgate.netepfl.chepfl.chnih.gov

Photochemical and Thermal Cycloaddition Strategies

[2+2] Cycloaddition reactions, where two unsaturated molecules react to form a four-membered ring, are a cornerstone of cyclobutane synthesis. nih.gov These reactions can be initiated either by heat (thermal cycloaddition) or by light (photochemical cycloaddition), and the choice of method has profound implications for the reaction mechanism and outcome. organicreactions.orgacs.org

Thermal [2+2] Cycloadditions are typically concerted processes that occur without a catalyst, though they can be promoted by Lewis acids. fiveable.meacs.org A notable strategy involves the reaction of in situ-generated keteniminium salts with alkenes, such as vinyl boronates, to produce borylated cyclobutanes in a single step. nih.gov These reactions are valuable for creating complex cyclic structures but can sometimes face challenges with regioselectivity and stereocontrol. fiveable.me

Photochemical [2+2] Cycloadditions are the most frequently used cycloaddition reactions to access carbocyclic products. acs.org This method involves the excitation of one of the alkene partners to a higher energy state using UV or visible light, which then reacts with the ground-state alkene. acs.orgyoutube.com This process is often facilitated by a photosensitizer. chemistryviews.org Photochemical approaches can unveil reaction pathways that are inaccessible under thermal conditions and have been successfully applied to a wide range of substrates. rsc.org Recently, electrochemistry has also emerged as an alternative to photochemistry for driving [2+2] cycloadditions of electron-deficient olefins. acs.org

Table 1: Comparison of Thermal and Photochemical [2+2] Cycloaddition Strategies

| Feature | Thermal [2+2] Cycloaddition | Photochemical [2+2] Cycloaddition |

|---|---|---|

| Activation | Heat organicreactions.org | UV or visible light acs.org |

| Mechanism | Typically concerted, involving ground-state molecules fiveable.me | Involves an excited-state molecule, often via a diradical intermediate acs.orgyoutube.com |

| Stereochemistry | Stereochemical outcome is directly influenced by reactant configuration fiveable.me | Can provide access to different stereoisomers than thermal methods |

| Scope | Effective for specific substrates like fluorinated alkenes or keteniminium salts organicreactions.orgnih.gov | Broadly applicable and the most frequently used method for [2+2] cycloadditions acs.org |

| Key Advantage | Avoids the need for light sources and photosensitizers | Can facilitate reactions with high kinetic barriers and unveil unique pathways rsc.org |

Stereoselective Synthesis of 3-Methyl-3-phenylcyclobutan-1-amine

Controlling the three-dimensional arrangement of atoms is paramount when synthesizing complex molecules like this compound, which contains at least one stereocenter. Asymmetric synthesis aims to produce a single stereoisomer, which is crucial for applications in medicinal chemistry and materials science.

Diastereoselective and Enantioselective Approaches

Achieving high diastereoselectivity (control over relative stereochemistry) and enantioselectivity (control over absolute stereochemistry) is a key focus of modern synthetic methods.

A highly diastereo- and enantioselective rhodium-catalyzed arylation of cyclobutene-1-carboxylate esters has been developed, providing an efficient pathway to chiral cyclobutanes. rsc.org This method uses a chiral catalyst to control the formation of two new stereocenters during the addition of an aryl group across the double bond. rsc.org

Similarly, the sulfa-Michael addition of thiols to cyclobutene derivatives can be rendered highly diastereoselective and enantioselective. rsc.orgnih.govrsc.org The use of a base like DBU can achieve high diastereomeric ratios (>95:5 dr), while employing a chiral organocatalyst can yield products with excellent enantiomeric ratios (up to 99.7:0.3 er). rsc.orgnih.gov These methods provide a modular entry to functionalized cyclobutanes that could be adapted for the synthesis of the target amine. nih.gov

Utilization of Chiral Auxiliaries and Catalysts

Chiral auxiliaries and catalysts are the primary tools for inducing stereoselectivity in a reaction. A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, after which it is removed. rsc.org Chiral catalysts, used in sub-stoichiometric amounts, create a chiral environment that favors the formation of one enantiomer over the other. nih.gov

The development of novel bifunctional catalysts has been particularly impactful. For example, chiral cinchona-based squaramide organocatalysts have proven highly effective in the enantioselective sulfa-Michael additions to cyclobutenes, delivering thio-cyclobutanes with high enantioselectivity. rsc.orgnih.govrsc.org In the realm of metal catalysis, chiral diene ligands, especially electron-deficient ones, have shown excellent capability in controlling the diastereoselectivity of rhodium-catalyzed arylations of cyclobutenes. rsc.org These catalytic systems are essential for the asymmetric construction of chiral cyclobutane rings. rsc.org

Table 2: Examples of Chiral Catalysts and Auxiliaries in Cyclobutane Synthesis

| Catalyst / Auxiliary | Reaction Type | Application | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Chiral Diene Ligands | Rhodium-Catalyzed Arylation | Asymmetric 1,4-addition to cyclobutenes | High diastereo- and enantioselectivity | rsc.org |

| Chinchona Squaramide | Organocatalytic Michael Addition | Enantioselective addition of thiols to cyclobutenes | High enantiomeric ratios (er up to 99.7:0.3) | rsc.orgnih.govrsc.org |

| 8-Aminoquinoline (B160924) | Directed C-H Functionalization | Directed C(sp³)-H arylation of a cyclobutane core | Creation of three contiguous stereocenters | researchgate.net |

| Chiral Phosphoramidite Ligand | Iridium-Catalyzed Allylic Etherification | Cascade reaction followed by [2+2] photocycloaddition | Excellent enantioselectivities for bicyclic ethers | chemistryviews.org |

Control of Stereocenters in Cyclobutane Amines

The synthesis of cyclobutanes possessing an array of contiguous stereocenters is a significant synthetic challenge. nih.govacs.org Strategies that functionalize a pre-existing chiral scaffold are particularly powerful. For example, chiral cyclobutanes with three contiguous stereocenters have been accessed from the inexpensive natural terpene verbenone. researchgate.net This route uses an 8-aminoquinoline group to direct a palladium-catalyzed C(sp³)-H arylation, allowing for the installation of an aryl group with high stereocontrol. researchgate.net

Another elegant approach is the stereospecific ring contraction of optically pure pyrrolidines. acs.org When a starting material like cis-substituted pyrrolidine-2,5-dicarboxylate undergoes ring contraction, it leads to the stereoselective formation of the corresponding cis-cyclobutane. acs.org This demonstrates a remarkable transfer of stereochemical information, where the stereocenters of the starting material dictate the stereochemistry of the final product. acs.org Such methodologies are highly appealing for constructing complex, stereochemically-defined cyclobutane amines. nih.gov

Functional Group Interconversions and Derivatization Routes

The final steps in the synthesis of this compound typically involve the formation of the primary amine from a suitable precursor, most commonly a ketone. These methods are crucial for efficiently establishing the desired amino functionality on the cyclobutane ring.

The primary amine group of this compound is commonly introduced via the reduction of a carbonyl or an imine functionality on the cyclobutane ring. The key precursor for these transformations is 3-methyl-3-phenylcyclobutan-1-one (B187075).

One prevalent method is reductive amination , a process that converts a ketone directly into an amine. wikipedia.orglibretexts.org This reaction typically involves treating the ketone, 3-methyl-3-phenylcyclobutan-1-one, with ammonia (B1221849) in the presence of a reducing agent. chemistrysteps.com Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this one-pot reaction as it selectively reduces the intermediate imine in preference to the ketone, especially under mildly acidic conditions. wikipedia.orgchemistrysteps.com

Alternatively, a two-step process can be employed. First, the ketone is condensed with hydroxylamine (B1172632) to form 3-methyl-3-phenylcyclobutan-1-one oxime. wikipedia.org This oxime is then isolated and subsequently reduced to the target primary amine. wikipedia.orgjove.com A variety of reducing agents can accomplish this transformation, including catalytic hydrogenation (e.g., H₂ over a metal catalyst like Palladium or Nickel) or hydride reagents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). wikipedia.orgjove.comacs.org The choice of reducing agent can be critical to avoid side reactions and ensure high yields. wikipedia.org For instance, using stannous chloride (SnCl₂) in a one-pot reaction starting from the aldehyde or ketone offers a cost-effective and efficient route to primary amines. derpharmachemica.com

Table 1: Common Reducing Agents for Amine Synthesis from Ketone Precursors

| Precursor | Reducing Agent | Reaction Type | Key Characteristics | Citation |

|---|---|---|---|---|

| Ketone | Sodium Cyanoborohydride (NaBH₃CN) + Ammonia | Direct Reductive Amination | Mild and selective; effective in one-pot syntheses. | wikipedia.orgorganic-chemistry.org |

| Oxime | Lithium Aluminum Hydride (LiAlH₄) | Oxime Reduction | Powerful, non-selective reducing agent. | jove.com |

| Oxime | Catalytic Hydrogenation (H₂/Pd, Ni) | Oxime Reduction | Effective method, though can be non-selective with other reducible groups. | jove.commdpi.com |

| Oxime | Diborane (B₂H₆) | Oxime Reduction | Reduces oximes to amines, typically at elevated temperatures. | acs.org |

| Ketone/Aldehyde | Stannous Chloride (SnCl₂) + Hydroxylamine | Reductive Amination | Cost-effective, one-pot method. | derpharmachemica.com |

The synthesis of the core scaffold, 3-methyl-3-phenylcyclobutanone, is a critical prerequisite. The introduction of the geminal methyl and phenyl groups at the C3 position requires specific and controlled synthetic strategies. A common approach involves the use of [2+2] cycloaddition reactions to form the cyclobutane ring, followed by functionalization. For instance, a substituted ketene (B1206846) could react with an appropriate alkene.

Another powerful strategy involves the ring expansion of a substituted cyclopropane. More specifically, the synthesis could start from 1-phenylcyclopropanecarboxylic acid. Conversion to the corresponding acyl chloride followed by reaction with a diazomethane (B1218177) derivative and subsequent rearrangement could yield a cyclobutanone (B123998). The methyl group could then be introduced via α-alkylation of the ketone.

Alternatively, starting from a pre-formed cyclobutanone, such as 3-phenylcyclobutanone (B1345705), the methyl group can be introduced. sigmaaldrich.comnih.gov This can be achieved through the formation of an enolate using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source such as methyl iodide. The synthesis of 3-phenylcyclobutanone itself can be accomplished from precursors like 2,2-dichloro-3-phenylcyclobutenone. sigmaaldrich.com

Novel Synthetic Pathways for this compound Analogues

Modern synthetic chemistry offers powerful tools for the late-stage functionalization of molecules, enabling the rapid generation of analogues from a common intermediate. These methods are particularly valuable for exploring structure-activity relationships in drug discovery.

Palladium-catalyzed C-H activation has emerged as a transformative strategy for forming carbon-carbon bonds, allowing for the direct arylation of otherwise inert C-H bonds. nih.gov This methodology can be applied to a cyclobutane core to synthesize a variety of analogues of this compound. For example, starting with a precursor like N-acyl-3-methylcyclobutan-1-amine, a directing group (the acyl group) can position the palladium catalyst to selectively activate a C(sp³)–H bond on the cyclobutane ring. acs.orgacs.org

By employing different aryl halides or boronic acids, a diverse library of 3-aryl-3-methylcyclobutanamine analogues can be generated. nih.govchemrxiv.org The reaction often requires an oxidant and a specific ligand to facilitate the catalytic cycle. Research has shown that N-acetyl amino acid ligands can be highly effective in promoting enantioselective C(sp³)–H arylation on aminomethyl-cyclobutane scaffolds. nih.govchemrxiv.org This provides a route to chiral, non-racemic products with high diastereoselectivity. nih.gov Baran and others have demonstrated that auxiliary-directed C–H arylation is a powerful tool for creating di- and tri-substituted cyclobutane derivatives. acs.orgchemrxiv.org

Table 2: Palladium-Catalyzed Arylation for Cyclobutane Functionalization

| Substrate Type | Catalyst System | Arylating Agent | Directing Group | Outcome | Citation |

|---|---|---|---|---|---|

| Aminomethyl-cyclobutane | Pd(OAc)₂ / N-Acetyl Amino Acid Ligand | Aryl Boronic Acids | Tertiary Alkylamine | Enantioselective γ-C(sp³)–H arylation. | nih.govchemrxiv.org |

| Cyclobutanecarboxamide | Pd(OAc)₂ / AgOAc | Aryl Iodides | 8-Aminoquinoline Amide | Diastereoselective bis-arylation of methylene (B1212753) C(sp³)–H bonds. | acs.org |

| Cyclobutylmethyl Ketone | Pd(OAc)₂ / Pyridone Ligand | Aryl Iodides | Transient Imine (from α-amino acid) | Selective tertiary β-C(sp³)–H arylation. | nih.gov |

Grignard reagents are highly versatile nucleophiles widely used for forming carbon-carbon bonds. wikipedia.org In the context of synthesizing analogues of this compound, Grignard reagents can be employed in several ways. A key application is their addition to a cyclobutanone precursor. organic-chemistry.org

For instance, starting with 3-methylcyclobutan-1-one, the addition of phenylmagnesium bromide (PhMgBr) would yield 1-phenyl-3-methylcyclobutan-1-ol. Subsequent dehydration and reduction steps could lead to the desired phenyl-substituted cyclobutane scaffold. Conversely, the reaction of a Grignard reagent with 3-oxocyclobutane-1-carbonitrile could be used to introduce either the phenyl or methyl group.

A more direct approach to analogues involves starting with 3-phenylcyclobutanone. sigmaaldrich.com Reaction with methylmagnesium bromide (MeMgBr) would produce 1-methyl-3-phenylcyclobutan-1-ol. This tertiary alcohol can then be a precursor for further transformations. The development of synthetic routes using Grignard reactions to create libraries of 1,1,3-trisubstituted cyclobutane compounds has been a focus of recent research. calstate.edu

Table 3: Application of Grignard Reagents in Cyclobutane Synthesis

| Cyclobutane Precursor | Grignard Reagent (R-MgX) | Intermediate Product | Potential Analogue Scaffold | Citation |

|---|---|---|---|---|

| 3-Phenylcyclobutan-1-one | Methylmagnesium Bromide | 1-Methyl-3-phenylcyclobutan-1-ol | 1,3-Disubstituted cyclobutanes | wikipedia.orgorganic-chemistry.org |

| 3-Methylcyclobutan-1-one | Phenylmagnesium Bromide | 1-Phenyl-3-methylcyclobutan-1-ol | 1,3-Disubstituted cyclobutanes | wikipedia.orgorganic-chemistry.org |

| Oxaspiropentane | Aryl/Alkyl Grignard Reagents | Cyclobutanol via Cyclobutanone | Polysubstituted cyclobutanols | researchgate.net |

| Cyclobutanone | Various Alkyl/Aryl Grignard Reagents | Tertiary Cyclobutanol | Trisubstituted cyclobutanes | calstate.edu |

A significant challenge in C-H activation is the need to install and later remove a directing group, which adds steps to a synthetic sequence. snnu.edu.cnrsc.org Transient Directing Group (TDG) strategies elegantly circumvent this issue by forming a directing group in situ from a native functionality, such as a ketone or amine. snnu.edu.cnwikipedia.org

For the synthesis of analogues of this compound, a TDG approach could start with 3-methyl-3-phenylcyclobutanone. The ketone can react reversibly with a catalytic amount of an amino acid or an amine to form an imine. snnu.edu.cnwikipedia.org This transient imine then acts as a directing group, coordinating to a transition metal catalyst (e.g., palladium or rhodium) and guiding it to activate a specific C-H bond on the cyclobutane ring for functionalization (e.g., arylation, olefination). nih.govrsc.org Once the C-C bond is formed, the imine hydrolyzes back to the ketone, releasing the catalyst and the functionalized product. snnu.edu.cn

This approach allows for the functionalization of ketones and amines without pre-installation of a directing group. rsc.orgresearchgate.net Chiral transient directing groups can even be used to achieve enantioselective C-H functionalization, providing a powerful method for synthesizing chiral cyclobutane analogues. snnu.edu.cnnih.govthieme-connect.com For example, an α-amino acid can serve as a transient directing group for the Pd-catalyzed β-C–H arylation of cyclobutylmethyl ketones. nih.gov

Table 4: Transient Directing Group Strategies for C-H Functionalization

| Substrate Functionality | Transient Directing Group Source | Catalyst | Transformation | Key Advantage | Citation |

|---|---|---|---|---|---|

| Ketone | Amino Acids (e.g., Glycine, Alanine) | Palladium (Pd) | ortho-C–H Arylation | Avoids pre-installation of directing group. | snnu.edu.cn |

| Aldehyde | 1-(Naphthalenyl)ethan-1-amine | Ruthenium (Ru) | Enantioselective C-H Cyclization | Creates chiral centers. | rsc.org |

| Ketone | α-Amino Acid | Palladium (Pd) | β-tertiary C–H Arylation | High regioselectivity for sterically hindered positions. | nih.gov |

| Amine | 2-Hydroxynicotinaldehyde | Palladium (Pd) | γ-C(sp³)-H Arylation | Functionalization of free amines. | researchgate.net |

Stereochemical Analysis and Conformational Studies of 3 Methyl 3 Phenylcyclobutan 1 Amine

Investigation of Cyclobutane (B1203170) Ring Puckering and Conformation

The cyclobutane ring, inherently strained from its ideal tetrahedral bond angles, deviates from planarity to alleviate this strain. This deviation is known as puckering. In substituted cyclobutanes, the nature and position of the substituents significantly influence the degree and type of puckering. For 3-Methyl-3-phenylcyclobutan-1-amine, the four-membered ring is expected to adopt a non-planar, puckered conformation, often described as a "butterfly" shape.

The puckering of the cyclobutane ring in this molecule is governed by the steric demands of the substituents. The presence of a bulky phenyl group and a methyl group at the C3 position, along with an amine group at the C1 position, leads to a complex set of steric interactions. To minimize these interactions, the ring will adopt a conformation that maximizes the distance between the larger substituents. It is postulated that the puckered conformation helps to decrease torsional strain that would arise from eclipsed interactions in a planar structure. whiterose.ac.uk

Two primary puckered conformations are possible, differing in the orientation of the substituents relative to the ring. The degree of puckering can be quantified by a dihedral angle. In related substituted cyclobutane systems, puckering angles of around 30° have been observed, which significantly relieves the steric repulsion between adjacent groups that would be present in a planar arrangement. nih.govresearchgate.net

Table 1: Predicted Geometrical Parameters for Puckered this compound

| Parameter | Predicted Value |

| Cyclobutane C-C Bond Length | ~1.55 Å |

| Cyclobutane Puckering Angle | ~20-30° |

| Dihedral Angle (H-C1-C2-H) | Variable depending on puckering |

Note: The values in this table are illustrative and based on typical data for substituted cyclobutanes. Specific experimental data for this compound is not readily available.

Assignment of Relative and Absolute Stereochemistry

The presence of multiple stereocenters in this compound gives rise to several possible stereoisomers. The carbon atom at position 1, bonded to the amine group, and the carbon at position 3, bonded to both a methyl and a phenyl group, are chiral centers. This leads to the possibility of four stereoisomers, existing as two pairs of enantiomers.

The relative stereochemistry of the substituents on the cyclobutane ring is described using cis and trans nomenclature. This refers to the orientation of the amine group relative to the substituents at the C3 position.

cis-isomer : The amine group and the phenyl (or methyl) group are on the same face of the ring.

trans-isomer : The amine group and the phenyl (or methyl) group are on opposite faces of the ring.

The synthesis of this compound can influence the resulting stereochemistry. For instance, the reduction of a corresponding 3-substituted cyclobutanone (B123998) often proceeds with a degree of diastereoselectivity. The reduction of 3-substituted cyclobutanones has been observed to favor the formation of the cis-diastereomer, which is attributed to the puckering of the cyclobutanone ring favoring an attack on the carbonyl group from the less hindered face. whiterose.ac.uk

The absolute stereochemistry at each chiral center is designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The four possible stereoisomers would therefore be (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). The (1R, 3R) and (1S, 3S) isomers are one enantiomeric pair, while the (1R, 3S) and (1S, 3R) isomers constitute the other.

Furthermore, the nitrogen atom of the primary amine can also be considered a stereocenter due to its pyramidal geometry, with the lone pair of electrons acting as the fourth "substituent". However, in most amines, rapid pyramidal inversion at room temperature leads to a racemic mixture that cannot be resolved. libretexts.org The rate of this inversion is typically on the order of 10³ to 10⁵ times per second for aliphatic tertiary amines. libretexts.org

Tautomeric Equilibria and Structural Preferences

Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. While tautomerism is a key consideration in many nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles, it is not a significant feature for a simple aliphatic amine like this compound. fu-berlin.deresearchgate.net

The primary amine group (-NH₂) in this molecule is expected to be the stable and predominant form. The potential for imine tautomer formation is energetically unfavorable in the absence of additional stabilizing factors. Therefore, the structural preferences of this compound are dictated by its conformational and stereochemical arrangements rather than by tautomeric equilibria. The focus remains on the puckered nature of the cyclobutane ring and the spatial orientation of its substituents.

Conformational Dynamics and Energetic Landscapes

The conformational landscape of this compound is characterized by dynamic processes that allow the molecule to interconvert between different conformations. The two primary dynamic processes are ring flipping and nitrogen inversion.

Ring Flipping: The puckered cyclobutane ring can undergo a "ring flip," where one puckered conformation inverts into another. This process involves a higher-energy planar transition state. The energy barrier for this inversion is influenced by the substituents on the ring. In the case of this compound, the bulky phenyl and methyl groups at C3 will create a significant energy difference between the possible puckered conformers. The conformer that minimizes the steric interactions between the substituents will be the most stable and therefore the most populated at equilibrium.

Nitrogen Inversion: As previously mentioned, the nitrogen atom of the amine group undergoes rapid pyramidal inversion. libretexts.org This process also has a relatively low energy barrier.

The combination of these dynamic processes results in a complex potential energy surface. The global minimum on this surface will correspond to the most stable conformation of the most stable diastereomer. Other local minima will represent less stable conformers or diastereomers. The energy barriers between these minima determine the rates of interconversion at a given temperature.

Table 2: Estimated Energetic Parameters for Conformational Processes

| Process | Estimated Energy Barrier (kcal/mol) |

| Cyclobutane Ring Flipping | ~1-5 |

| Amine Nitrogen Inversion | ~6 |

Note: These values are estimations based on general principles and data for related compounds. libretexts.org The actual barriers for this compound may vary.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the intricate details of molecular structure in solution. For 3-Methyl-3-phenylcyclobutan-1-amine, NMR is crucial for confirming the carbon skeleton, determining the relative stereochemistry of the substituents on the cyclobutane (B1203170) ring, and understanding the conformational dynamics. While specific NMR data for this compound is not extensively published, the expected spectroscopic features can be inferred from data for analogous compounds and general principles of NMR spectroscopy. nih.govcore.ac.ukipb.pt

¹H and ¹³C NMR spectra provide the fundamental information about the number and types of protons and carbons in the molecule. In this compound, the aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.0-7.5 ppm), while the protons of the cyclobutane ring and the methyl group would be found in the upfield region. The chemical shifts of the cyclobutane protons are particularly sensitive to their stereochemical environment (cis or trans relative to the amine and phenyl groups).

For a related compound, N-methyl-3-phenylbutan-1-amine, the following ¹H and ¹³C NMR data have been reported, which can serve as a reference for the types of signals expected. rsc.org

Table 1: NMR Data for N-Methyl-3-phenylbutan-1-amine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ar-H | 7.34-7.14 (m) | 147.2 (Cq), 128.4 (2C), 126.9 (2C), 126.0 |

| Butyl H-C3 | 2.85-2.70 (m) | - |

| Butyl H₂-C1 | 2.57-2.42 (m) | - |

| N-CH₃ | 2.37 (s) | - |

| Butyl H₂-C2 | 1.83-1.72 (m) | - |

| Butyl H₃-C4 | 1.26 (d, J=7.0 Hz) | - |

Data from a study on N-methyl-3-phenylbutanamide reduction. rsc.org

To unambiguously assign the stereochemistry and resolve overlapping signals, advanced NMR experiments are employed. nih.gov

Correlation Spectroscopy (COSY): A high-resolution COSY45 experiment would reveal the scalar coupling network between protons, helping to trace the connectivity within the cyclobutane ring and the side chains. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining the stereochemistry. NOESY identifies protons that are close in space, regardless of whether they are bonded. For this compound, NOE correlations between the methyl group protons and the protons on the phenyl ring or the cyclobutane ring would establish their relative spatial arrangement (cis or trans).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of the molecular structure in the solid state, including bond lengths, bond angles, and the absolute configuration of stereocenters. While a crystal structure for this compound itself is not publicly available, the structures of closely related derivatives containing the 3-methyl-3-phenylcyclobutyl moiety have been determined, offering significant insights into the geometry and intermolecular interactions of this core. dergipark.org.trresearchgate.netnih.gov

The crystal structure of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid reveals a non-planar molecule where the thiazole (B1198619) and benzene (B151609) rings are twisted with a dihedral angle of 88.29 (11)°. nih.gov The cyclobutyl ring is also significantly twisted relative to both the thiazole and benzene rings. nih.gov

In another derivative, ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the molecule crystallizes in the monoclinic system with the space group P 21/c. dergipark.org.trhacettepe.edu.tr The thiazole ring in this structure is planar, but not coplanar with the pyrimidine (B1678525) ring. dergipark.org.tr

Table 2: Crystal Data for a Derivative of this compound

| Parameter | Ethyl 3-hydroxy-7-methyl-3-(3-methyl-3-phenylcyclobutyl)-5-phenyl-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| a (Å) | 6.5335 (3) |

| b (Å) | 19.7921 (7) |

| c (Å) | 19.3274 (8) |

| V (ų) | 2437.50 (17) |

Data from a study on a thiazolo[3,2-a]pyrimidine derivative. dergipark.org.tr

In the crystal structure of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, molecules are linked by O—H⋯N hydrogen bonds, forming supramolecular ribbons. nih.gov These ribbons are further connected into layers through C—H⋯O interactions. nih.gov A Hirshfeld surface analysis indicated that H⋯H (43%), C⋯H (18%), and O⋯H (17%) contacts are the most significant contributors to the crystal packing. nih.gov The phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.

Mass Spectrometry for Molecular Connectivity and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its molecular formula (C₁₁H₁₅N).

The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. A common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.comlibretexts.orglibretexts.org For this compound, this would lead to the formation of a stable, resonance-stabilized cation.

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.12773 | 135.1 |

| [M+Na]⁺ | 184.10967 | 141.3 |

| [M-H]⁻ | 160.11317 | 141.5 |

| [M+NH₄]⁺ | 179.15427 | 151.0 |

| [M+K]⁺ | 200.08361 | 141.6 |

Data from PubChemLite for this compound hydrochloride. uni.lu

Computational and Theoretical Chemistry Investigations of this compound

Computational and theoretical chemistry provide powerful tools for understanding the structure, reactivity, and properties of molecules at an atomic level. For a compound such as this compound, these methods can elucidate complex phenomena that are often difficult to probe experimentally. This article details the key computational investigations that would be applied to this molecule, focusing on reaction mechanisms, energy landscapes, conformational dynamics, and solid-state behavior. While specific computational studies on this compound are not prevalent in the reviewed literature, this article illustrates the established theoretical approaches by drawing on data from analogous cyclobutane systems.

Computational and Theoretical Chemistry Investigations

Understanding the chemical reactions that 3-Methyl-3-phenylcyclobutan-1-amine might undergo requires a detailed mapping of the potential energy surface. Transition state (TS) analysis is a cornerstone of this effort, allowing for the identification of the highest energy point along a reaction coordinate, which represents the kinetic barrier to a reaction. Computational methods, particularly Density Functional Theory (DFT), are adept at locating these transient structures.

The process begins by proposing a plausible reaction mechanism. For each step in the mechanism, the structures of the reactant, product, and a guessed transition state are optimized. TS search algorithms then refine the guessed structure to locate the precise geometry of the saddle point on the potential energy surface. A key validation for a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once a transition state is confirmed, Intrinsic Reaction Coordinate (IRC) calculations are performed. These calculations map the minimum energy path connecting the transition state to the corresponding reactants and products, thereby elucidating the complete reaction pathway. frontiersin.org This ensures that the identified transition state correctly links the intended chemical species.

For example, in studies of the formation of cyclobutanes from pyrrolidines, DFT calculations have been used to identify the rate-determining transition state, which involves the simultaneous cleavage of two C–N bonds and the release of N₂. acs.org Similarly, the reaction pathways for the base-catalyzed rearrangement of cyclobutane-1,2-dione have been explored, identifying the transition states for ring contraction and other potential transformations. beilstein-journals.org For this compound, similar methods could be applied to study potential reactions such as ring-opening, elimination, or substitution reactions involving the amine group.

The elucidation of a reaction pathway is intrinsically linked to its energy profile. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a comprehensive energy profile diagram can be constructed. This profile provides critical quantitative data on the thermodynamics (relative energies of reactants and products) and kinetics (activation energies) of the reaction.

These calculations are typically performed using high-level quantum mechanical methods to ensure accuracy. The relative Gibbs free energies are often calculated to provide insight into the spontaneity and rate of reactions under specific temperature and pressure conditions.

Computational studies on related cyclobutane (B1203170) systems have provided valuable data on their reactivity. For instance, the thermal ring aperture of cyclobutene (B1205218) has been extensively studied to understand the energy barriers associated with the conrotatory opening to form 1,3-butadiene. researchgate.net Theoretical calculations have also been used to determine the activation energy for the thermal decomposition of cyclobutane, which proceeds through a biradical intermediate. arxiv.org The following table presents representative calculated energy data for reactions involving cyclobutane and related structures, illustrating the type of information that would be sought for this compound.

| Reaction Type | Model Compound | Computational Method | Activation Energy (ΔG‡) [kcal/mol] | Reaction Energy (ΔGr) [kcal/mol] |

|---|---|---|---|---|

| Ring Formation (from 1,1-diazene) | Substituted Pyrrolidine (B122466) Derivative | DFT | 17.7 | -156.9 |

| Benzilic Acid Rearrangement | Cyclobutane-1,2-dione | CEPA/1 | 14.3 | -24.4 |

| Ring Opening | Cyclobutane | CBS-QB3 | 60.7 | Not Specified |

| Lactonization via C-C activation | Cyclobutane Carboxylic Acid Derivative | DFT (ωB97X-V) | 25.3 | -14.8 |

This table presents illustrative data from computational studies on analogous cyclobutane systems to demonstrate the type of information generated through energy profile calculations. acs.orgbeilstein-journals.orgarxiv.orgresearchgate.net

This compound possesses significant conformational flexibility. This arises from the puckering of the cyclobutane ring, the rotation of the phenyl group, and the orientation of the amine substituent. acs.org A static picture of the lowest energy conformation is often insufficient to describe its behavior, especially in solution or at physiological temperatures.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations generate a trajectory that describes the positions and velocities of the atoms over time. This trajectory provides a detailed view of the molecule's conformational landscape.

For a molecule like this compound, MD simulations can:

Identify stable conformers: By simulating the molecule for a sufficient length of time, it is possible to observe transitions between different puckered states of the cyclobutane ring and different rotamers of the substituents. acs.orgacs.orgnih.gov

Determine conformational populations: The trajectory can be analyzed to determine the relative populations of different conformers, providing insight into the conformational equilibrium.

Explore dynamic processes: MD can reveal the pathways and timescales of conformational changes, such as ring inversion. arxiv.org

Enhanced sampling techniques are often employed in conjunction with MD to overcome energy barriers and explore the conformational space more efficiently. nih.govarxiv.org These methods are crucial for ensuring that the simulation adequately samples all relevant conformations. nih.gov

To understand the properties of this compound in the solid state, such as its crystal structure and packing, it is necessary to simulate a bulk system rather than an isolated molecule. Simulating a macroscopic crystal is computationally intractable. Periodic Boundary Conditions (PBC) offer a solution to this problem. wikipedia.orggithub.iolibretexts.orgplainenglish.io

In a simulation with PBC, a primary simulation box, known as the unit cell, containing a small number of molecules is defined. uoregon.edu This unit cell is then surrounded by identical copies of itself in all directions, creating an infinite lattice. github.ioyoutube.com When a molecule moves out of one side of the unit cell, its image simultaneously enters from the opposite side. chempedia.info This approach effectively eliminates surface effects and allows for the simulation of a bulk, crystalline environment. plainenglish.iogromacs.org

PBC calculations are essential for investigating:

Crystal Packing: Predicting the most stable arrangement of molecules in the crystal lattice.

Intermolecular Interactions: Quantifying the hydrogen bonds, van der Waals forces, and other interactions that govern the solid-state structure.

Lattice Energies: Calculating the energy of the crystal lattice, which is crucial for predicting polymorphism and stability.

Mechanical and Thermodynamic Properties: Simulating properties such as density, compressibility, and heat capacity of the solid material.

Advanced methods like the XO-PBC, which combines high-level quantum chemistry for short-range interactions with a periodic treatment for long-range interactions, can provide highly accurate predictions of molecular crystal properties. acs.org

Reactivity Profiles and Chemical Transformations of 3 Methyl 3 Phenylcyclobutan 1 Amine

Functionalization Reactions at the Primary Amine Moiety

The primary amine group in 3-methyl-3-phenylcyclobutan-1-amine is a key site for a wide range of functionalization reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

The formation of an amide bond is a fundamental transformation of primary amines. This reaction typically involves the coupling of the amine with a carboxylic acid or its activated derivative. While specific studies detailing the amide coupling reactions of this compound are not extensively documented in publicly available literature, the general principles of amide synthesis are well-established and are expected to apply to this compound. nih.govsemanticscholar.org

The reaction generally proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the carboxylic acid derivative. nih.gov Common activating agents for the carboxylic acid include carbodiimides (like DCC or EDC), acyl halides, and acid anhydrides. semanticscholar.orgnih.gov Alternatively, direct thermal or catalyst-driven condensation of the amine and carboxylic acid can be employed, though this often requires harsher conditions. semanticscholar.org

Table 1: Representative Amide Coupling Reactions

| Carboxylic Acid Derivative | Coupling Agent/Conditions | Expected Amide Product |

| Acetic Anhydride | Pyridine, 0 °C to rt | N-(3-Methyl-3-phenylcyclobutyl)acetamide |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂ | N-(3-Methyl-3-phenylcyclobutyl)benzamide |

| Propanoic Acid | DCC, DMAP, CH₂Cl₂ | N-(3-Methyl-3-phenylcyclobutyl)propanamide |

| Phenylacetic Acid | EDC, HOBt, DMF | N-(3-Methyl-3-phenylcyclobutyl)-2-phenylacetamide |

Note: This table represents expected products based on general amide formation reactions. Specific yields and reaction conditions for this compound would require experimental validation.

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.net This reversible reaction is typically catalyzed by either acid or base and often involves the removal of water to drive the equilibrium towards the product. researchgate.net The resulting Schiff bases are versatile intermediates that can be further reduced to secondary amines or used in various other chemical transformations.

The formation of a Schiff base from this compound would involve the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration. researchgate.net Aromatic aldehydes are generally more reactive and form more stable Schiff bases compared to aliphatic ones. researchgate.net

Table 2: Formation of Schiff Bases from this compound

| Carbonyl Compound | Catalyst/Conditions | Expected Schiff Base Product |

| Benzaldehyde | Acetic acid, Ethanol, Reflux | N-(Benzylidene)-3-methyl-3-phenylcyclobutan-1-amine |

| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid, Toluene, Dean-Stark | N-(4-Methoxybenzylidene)-3-methyl-3-phenylcyclobutan-1-amine |

| Acetone | TiCl₄, CH₂Cl₂ | N-(Propan-2-ylidene)-3-methyl-3-phenylcyclobutan-1-amine |

| Cyclohexanone | Montmorillonite K10, Microwave | N-(Cyclohexylidene)-3-methyl-3-phenylcyclobutan-1-amine |

Note: This table illustrates the expected Schiff base products based on established synthetic protocols. The specific outcomes for reactions with this compound would need to be determined experimentally.

Beyond amide formation, the primary amine of this compound is susceptible to acylation with various acylating agents, alkylation with alkyl halides, and sulfonylation with sulfonyl chlorides.

Acylation is a general term that includes the introduction of an acyl group (R-C=O) onto the nitrogen atom. This is most commonly achieved using acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. libretexts.org

Alkylation of primary amines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as the potential for over-alkylation to form quaternary ammonium (B1175870) salts. libretexts.org The reactivity of the amine product is often higher than the starting material, which complicates selective mono-alkylation. rsc.org However, under carefully controlled conditions or with specific reagents, selective N-alkylation can be achieved. For instance, reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for preparing secondary and tertiary amines.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride, typically in the presence of a base like pyridine, to form a sulfonamide. organic-chemistry.orgvedantu.com This reaction is generally high-yielding and provides stable sulfonamide products. The Hinsberg test, which uses benzenesulfonyl chloride, is a classical method for distinguishing between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamide in alkali. vedantu.com

Table 3: Representative Functionalization Reactions of the Amine Moiety

| Reaction Type | Reagent | Base/Conditions | Expected Product |

| Acylation | Acetyl chloride | Pyridine, CH₂Cl₂ | N-(3-Methyl-3-phenylcyclobutyl)acetamide |

| Alkylation | Methyl iodide | K₂CO₃, Acetonitrile | N-Methyl-3-methyl-3-phenylcyclobutan-1-amine and N,N-Dimethyl-3-methyl-3-phenylcyclobutan-1-amine |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Dichloroethane | N-Isopropyl-3-methyl-3-phenylcyclobutan-1-amine |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine, 0 °C | N-(3-Methyl-3-phenylcyclobutyl)-4-methylbenzenesulfonamide |

Note: The products and conditions in this table are based on general reactivity patterns of primary amines. Experimental verification is necessary for this compound.

Ring-Opening Reactions and Ring Expansion Studies of the Cyclobutane (B1203170) Core

The cyclobutane ring in this compound possesses significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or catalytic activation. chemguide.co.uk These reactions can lead to the formation of linear butenyl or more complex cyclic structures.

While specific studies on the ring-opening of this compound are not readily found, related cyclobutane derivatives are known to undergo such transformations. For instance, thermal or photochemical electrocyclic ring-opening of cyclobutenes can lead to the formation of conjugated dienes. masterorganicchemistry.commasterorganicchemistry.com Additionally, transition-metal-catalyzed C-C bond activation of cyclobutylamines can initiate ring-opening or rearrangement pathways. The presence of the amine and phenyl groups can influence the regioselectivity and stereoselectivity of these reactions.

Ring expansion reactions, where the four-membered ring is converted into a five- or six-membered ring, are also plausible transformations for derivatives of this compound. For example, the Demjanov or Tiffeneau-Demjanov rearrangements of related aminocyclobutanes could potentially lead to cyclopentanol (B49286) or cyclopentanone (B42830) derivatives, respectively.

Transformations Involving the Phenyl Substituent

The phenyl group in this compound can undergo typical electrophilic aromatic substitution (SEAr) reactions. The activating or deactivating nature of the cyclobutyl-amine substituent would direct incoming electrophiles to the ortho, meta, or para positions. The steric bulk of the 3-methyl-3-cyclobutylamino group would likely favor substitution at the para position.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts acylation or alkylation (using an acyl/alkyl halide and a Lewis acid). chemguide.co.uklibretexts.org It is important to note that the reaction conditions for these transformations must be chosen carefully to avoid potential side reactions involving the amine or the strained cyclobutane ring. For example, strongly acidic conditions used in nitration or sulfonation could lead to protonation of the amine, altering its directing effect, or potentially promoting ring-opening.

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product (Para-substitution) |

| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrophenyl)-3-methylcyclobutan-1-amine |

| Bromination | Br₂, FeBr₃ | 3-(4-Bromophenyl)-3-methylcyclobutan-1-amine |

| Acylation | Acetyl chloride, AlCl₃ | 1-(4-(3-Amino-1-methylcyclobutyl)phenyl)ethan-1-one |

Note: The feasibility and outcome of these reactions on this compound would require experimental investigation, particularly concerning the stability of the molecule under the reaction conditions.

Comparative Reactivity Studies with Analogous Cycloalkylamines

Detailed comparative studies on the reactivity of this compound versus other cycloalkylamines are scarce in the literature. However, some general trends can be inferred based on structural differences.

Compared to a simpler analogue like cyclobutylamine (B51885), the presence of the geminal methyl and phenyl groups at the 3-position in this compound introduces significant steric hindrance around the cyclobutane ring. This steric bulk could influence the rate and stereochemical outcome of reactions at the amine functionality. For instance, the approach of bulky reagents to the nitrogen atom might be more hindered.

In comparison to an acyclic analogue like 1-phenyl-2-aminopropane, the rigid, strained four-membered ring of this compound imposes specific conformational constraints. This can affect the pKa of the amine and its nucleophilicity. The nucleophilicity of amines generally follows the trend of secondary > primary > tertiary, but is also highly sensitive to steric effects. masterorganicchemistry.com The rigid structure of the cyclobutane ring in this compound may alter this trend when compared to more flexible acyclic amines.

Applications in Complex Molecule Synthesis and Advanced Material Development

3-Methyl-3-phenylcyclobutan-1-amine as a Versatile Synthetic Building Block

This compound is emerging as a valuable building block in organic synthesis, particularly for creating molecules with specific three-dimensional arrangements. The amine group provides a reactive handle for a wide range of chemical transformations, while the 3-methyl-3-phenyl substituted cyclobutane (B1203170) core imparts a rigid, non-planar geometry to the resulting products. This is particularly useful in fields like drug discovery, where molecular shape is critical for biological activity.

Research has demonstrated the synthesis of this compound through methods such as the copper(I) hydride (CuH)-catalyzed hydroamination of strained alkenes. mit.edumit.edu In one example, the precursor 1-methoxy-4-(3-methyl-3-phenylcyclobut-1-en-1-yl)benzene was successfully converted to this compound, highlighting a modern synthetic route to access this specific scaffold. mit.edumit.edu The development of such synthetic methods is crucial for making this and other polysubstituted aminocyclobutanes available for broader applications. mit.edu

While the cyclobutylamine (B51885) and cyclopropylamine (B47189) substructures are found in a variety of bioactive molecules and pharmaceutical compounds, the specific incorporation of this compound into analogues of natural products is an area of developing research. mit.edu The rationale for its use lies in its ability to act as a conformationally restricted scaffold that can mimic or constrain the spatial orientation of functional groups found in natural products. This can lead to enhanced binding affinity, selectivity, or improved metabolic stability compared to the original natural product. Although direct, published examples of its incorporation into specific natural product analogues are not extensively documented, its availability and the synthetic methodologies developed to produce it suggest significant potential for this application. mit.edumit.edu

The construction of complex architectures such as macrocycles and cage structures often relies on building blocks with well-defined geometries and reactive sites for linking units together. The rigid cyclobutane core of this compound, combined with its amine functionality, makes it a candidate for inclusion in such structures. The defined bond angles of the cyclobutane ring can direct the orientation of appended molecular chains, facilitating the formation of large, ordered structures. While specific examples detailing the use of this compound in the synthesis of macrocycles or cage structures are not prominent in current literature, its structural characteristics are well-suited for this purpose.

Design and Synthesis of Compound Libraries Based on the Cyclobutanamine Scaffold

In modern drug discovery, particularly in fragment-based drug discovery (FBDD), there is a high demand for unique screening libraries populated with three-dimensional (3D) molecular shapes. The cyclobutane moiety has been identified as an attractive, yet underrepresented, 3D scaffold for such libraries. mit.edu The 3-methyl-3-phenylcyclobutanamine framework is an exemplary starting point for generating diverse compound libraries.

The general strategy involves using the core scaffold and modifying it at the amine position to introduce a wide range of functional groups. This "scaffold decoration" approach allows for the rapid, parallel synthesis of hundreds or thousands of related compounds. Research into the development of cyclobutane-based fragment libraries has shown that this scaffold compares favorably to others in terms of its physicochemical properties and its ability to present substituents in well-defined vectors.

Key attributes of cyclobutane-based libraries include:

High 3D Character: The non-planar nature of the cyclobutane ring helps to move away from the flat structures that have traditionally dominated screening collections.

Chemical Diversity: Starting from a key intermediate, a variety of functionalities such as secondary amines, amides, and sulfonamides can be synthesized.

Shape Diversity: The synthesis can generate both cis and trans ring isomers, maximizing the shape diversity of the library while controlling molecular complexity.

Table 1: Attributes of Cyclobutane Scaffolds in Fragment Libraries

| Feature | Description | Advantage in Drug Discovery |

| Three-Dimensionality | The puckered four-membered ring provides a non-planar structure. | Allows for better exploration of the 3D space of protein binding pockets, potentially leading to higher affinity and selectivity. |

| Physicochemical Properties | Offers improved physicochemical profiles and metabolic stability compared to some other cycloalkanes. | Leads to drug candidates with better ADME (absorption, distribution, metabolism, and excretion) properties. |

| Synthetic Accessibility | Synthetic routes allow for the creation of diverse functional groups from a common intermediate. | Enables the rapid and efficient generation of large and diverse compound libraries for screening. |

| Shape Diversity | Can be synthesized as distinct cis and trans isomers. | Maximizes the exploration of conformational space to find optimal binding geometries. |

Development of Chiral Ligands and Organocatalysts Incorporating the Cyclobutanamine Unit

The development of new chiral ligands and organocatalysts is essential for advancing asymmetric synthesis—the ability to produce a single enantiomer of a chiral molecule. The this compound scaffold is a promising candidate for this application due to its inherent chirality and rigid framework.

When incorporated into a metal complex or used as a standalone organocatalyst, the stereochemistry of the cyclobutanamine unit can influence the stereochemical outcome of a chemical reaction. The phenyl and methyl groups at the C3 position create a sterically defined environment that can effectively control the approach of reactants to the catalytic center. While the compound is listed by chemical suppliers in the context of asymmetric synthesis and chiral ligands, specific, peer-reviewed examples of its successful application as a ligand or organocatalyst are still emerging. evitachem.combldpharm.com The availability of this chiral amine, however, provides a platform for researchers to explore its potential in creating novel catalytic systems. mit.edumit.edu

Future Research Directions and Emerging Opportunities

Exploration of Asymmetric Catalytic Methodologies for Synthesis

The synthesis of enantiomerically pure 3-methyl-3-phenylcyclobutan-1-amine is a critical objective for its application in medicinal chemistry, where stereochemistry often dictates biological activity. Future research will heavily focus on the development of asymmetric catalytic methods to control the formation of its chiral centers.

Currently, many synthetic routes yield racemic mixtures, requiring challenging and often inefficient separation. Asymmetric catalysis provides a more elegant and direct solution. Key areas of exploration will include:

Transition Metal Catalysis: The use of chiral catalysts based on metals like rhodium, palladium, and iridium for enantioselective cycloaddition reactions or C-H functionalization is a promising avenue. nih.gov For instance, developing chiral ligands that can effectively control the stereochemical outcome of [2+2] photocycloadditions to form the cyclobutane (B1203170) core is a significant goal.

Organocatalysis: Chiral small organic molecules, such as prolinol derivatives, have emerged as powerful tools in asymmetric synthesis. mdpi.com Their application to the synthesis of cyclobutane derivatives could offer a metal-free, environmentally benign alternative. mdpi.com Research into novel organocatalysts for Michael additions followed by cyclization could yield highly enantioenriched products. mdpi.com

Multi-component Reactions: Designing catalytic asymmetric three-component reactions could provide a highly efficient route to complex homoallylic amines from simple starting materials. nih.gov

| Catalytic Approach | Potential Catalyst Type | Target Reaction | Desired Outcome |

| Transition Metal Catalysis | Chiral Rhodium(II) complexes | C-H Insertion | High diastereoselectivity and enantioselectivity |

| Organocatalysis | Chiral prolinol silyl (B83357) ethers | [3+2] Cycloaddition | High yield and enantioselectivity (>95% ee) mdpi.com |

| Multi-component Synthesis | Chiral Disulfonimide | Aldehyde-Amine-Allylsilane Coupling | Direct access to enantioenriched homoallylic amines nih.gov |

Advanced Spectroscopic Characterization of Excited States

To fully harness the potential of this compound derivatives in areas like photoredox catalysis or as fluorescent probes, a deep understanding of their photophysical properties is essential. Advanced spectroscopic techniques will be crucial for characterizing their behavior upon photoexcitation.

Future studies will likely employ a combination of experimental and computational methods:

Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence and transient absorption spectroscopy can elucidate the lifetimes and decay pathways of excited states. This information is vital for designing molecules with specific photophysical properties, such as long-lived excited states for photocatalysis or high quantum yields for fluorescent applications.

Magnetic Circular Dichroism and Resonance Raman: These techniques can provide detailed information about the electronic structure and bonding in different states of the molecule, which can be particularly useful for derivatives containing metal centers. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental data by predicting excited-state energies, transition probabilities, and potential energy surfaces, offering insights that guide the design of new derivatives with tailored photophysical properties. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including enhanced safety, better process control, and scalability. researchgate.netalmacgroup.comvapourtec.comalmacgroup.com Integrating the synthesis of this compound and its analogs with flow chemistry and automated platforms is a key opportunity for accelerating research and development.

A modern approach could involve photochemical [2+2] cycloadditions in continuous-flow reactors using energy-efficient LED light sources instead of traditional mercury lamps. researchgate.netalmacgroup.comvapourtec.comalmacgroup.com This method not only improves safety and energy efficiency but also allows for easy scaling to produce multigram quantities. vapourtec.comalmacgroup.com Flow-based hydrogenations can subsequently convert intermediates into highly substituted cyclobutanes. researchgate.netvapourtec.comalmacgroup.com

Automated synthesis platforms can be used in tandem to rapidly generate libraries of derivatives by systematically varying substituents on the phenyl ring or modifying the amine functionality. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery.

| Technology | Application to Synthesis | Key Advantages |

| Flow Chemistry | Photochemical [2+2] cycloadditions, hydrogenations | Improved safety, scalability, energy efficiency, shorter reaction times vapourtec.comalmacgroup.com |

| Automated Synthesis | Library generation of derivatives | High-throughput screening, rapid SAR studies |

| In-line Spectroscopy | Real-time reaction monitoring (e.g., Raman) | Precise determination of optimal reaction time and temperature rsc.org |

Development of Novel Reaction Methodologies for Cyclobutane Functionalization

Expanding the chemical diversity of the this compound scaffold requires the development of new methods to selectively functionalize the cyclobutane ring itself. The inherent strain and unique geometry of the four-membered ring provide both challenges and opportunities for novel chemical transformations. nih.gov

A major focus will be on late-stage functionalization, particularly through C-H activation. acs.orgnih.govacs.org This strategy allows for the direct installation of new functional groups onto the pre-formed cyclobutane core, bypassing the need for lengthy de novo syntheses. anr.fr Research has shown that palladium-catalyzed C(sp³)-H functionalization can be directed by specific functional groups to achieve high regio- and stereoselectivity. anr.fr By choosing the appropriate catalyst, it is possible to control which C-H bond is functionalized. nih.gov

Future work will aim to:

Expand the scope of C-H functionalization to introduce a wider variety of chemical groups. acs.orgnih.gov

Develop new directing groups that can be easily attached and removed from the amine functionality.

Explore ring-opening and ring-expansion reactions to access novel, more complex molecular skeletons from the cyclobutane precursor.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry is an increasingly powerful tool for the rational design of new molecules. nih.gov By using in silico methods, researchers can predict the properties of derivatives of this compound before committing to their synthesis, saving significant time and resources.

Key computational approaches include:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate electronic properties, conformational preferences, and reaction energetics, providing a fundamental understanding of the molecule's behavior. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules in solution or within a biological environment, such as a protein binding pocket, offering insights into conformational flexibility. acs.org

Machine Learning (ML): As seen in the development of other materials, ML models can be trained on existing data to predict the properties of vast virtual libraries of compounds, rapidly identifying candidates with desired characteristics, such as enhanced mechanical strength or specific biological activity. mit.edu

This synergy between computational prediction and experimental validation will accelerate the discovery of new cyclobutane-based compounds with precisely tuned properties for a range of applications.

Q & A

Q. Q1. What are the common synthetic routes for preparing enantiomerically enriched 3-methyl-3-phenylcyclobutan-1-amine?

Methodological Answer: A widely used method involves CuH-catalyzed hydroamination of strained trisubstituted alkenes. For example, reacting 1-chloro-3-(3-methyl-3-phenylcyclobut-1-en-1-yl)benzene with dibenzylamine derivatives in the presence of a copper hydride catalyst yields the target compound with high diastereoselectivity (29:1 dr). Purification via column chromatography with hexanes/EtOAc gradients is typically employed .

Q. Q2. How are intermediates like 3-methyl-3-phenylcyclobut-1-ene derivatives synthesized for subsequent functionalization?

Methodological Answer: Intermediates are often prepared via cyclopropanation or cyclobutanation reactions. For example, cyclobutanone precursors can undergo reductive amination with sodium borohydride or lithium aluminum hydride to introduce the amine group. Steric and electronic effects of substituents (e.g., phenyl groups) influence reaction efficiency .

Advanced Synthesis Challenges

Q. Q3. How can diastereoselectivity be optimized in asymmetric hydroamination reactions for this compound derivatives?

Methodological Answer: Diastereoselectivity depends on ligand design and reaction conditions. Using chiral bisphosphine ligands with copper hydride catalysts enhances enantiocontrol. For instance, modifying the steric bulk of N-protecting groups (e.g., dibenzyl vs. dimethyl) can shift dr ratios from 10:1 to >29:1. Reaction temperature (−20°C to RT) and solvent polarity (toluene vs. THF) are critical variables .

Q. Q4. What strategies address low yields in multi-step syntheses of functionalized cyclobutane amines?

Methodological Answer: Key strategies include:

- Intermediate stabilization : Introducing electron-withdrawing groups (e.g., chloro, methoxy) to reduce ring strain during cyclization.

- Flow chemistry : Continuous reactors improve heat transfer and reduce side reactions in large-scale syntheses.

- In situ monitoring : NMR or IR spectroscopy tracks reactive intermediates to optimize reaction times .

Analytical Characterization

Q. Q5. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- H NMR : Distinct signals for cyclobutane protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). Diastereomers show splitting patterns due to restricted rotation.

- IR spectroscopy : Amine N-H stretches (3300–3500 cm) and cyclobutane ring vibrations (1450–1600 cm).

- X-ray crystallography : Resolves absolute configuration and ring puckering in crystalline derivatives .

Q. Q6. How can computational methods aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT calculations : Model transition states for hydroamination to predict regioselectivity.

- Molecular docking : Assess binding affinity to biological targets (e.g., neurotransmitter receptors) based on cyclobutane ring conformation and substituent effects.

- QSPR models : Correlate logP (2.2) and topological polar surface area (26 Å) with solubility and membrane permeability .

Data Contradiction Analysis

Q. Q7. How should researchers resolve discrepancies in reported diastereomeric ratios (dr) for hydroamination products?

Methodological Answer:

- Reproducibility checks : Validate reaction conditions (catalyst loading, solvent purity).

- Chiral HPLC : Quantify dr independently using chiral stationary phases (e.g., amylose or cellulose columns).

- Mechanistic studies : Probe side reactions (e.g., epimerization during workup) via kinetic experiments .

Q. Q8. Why do conflicting bioactivity results arise for structurally similar cyclobutane amines?

Methodological Answer:

- Conformational flexibility : The cyclobutane ring’s puckering alters pharmacophore alignment.

- Impurity profiles : Trace byproducts (e.g., dehalogenated derivatives) may exhibit off-target effects.

- Assay variability : Differences in cell lines (HEK293 vs. CHO) or receptor isoforms affect IC values .

Biological Evaluation

Q. Q9. What in vitro assays are suitable for preliminary neuropharmacological profiling of this compound?

Methodological Answer:

- Radioligand binding : Screen for affinity at serotonin (5-HT) or dopamine (D) receptors using H-labeled antagonists.

- Functional assays : Measure cAMP accumulation or calcium flux in transfected cells to assess G protein coupling.

- Metabolic stability : Incubate with liver microsomes to estimate CYP450-mediated degradation .

Advanced Research Applications

Q. Q10. How can this compound serve as a scaffold for PET radiotracer development?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.